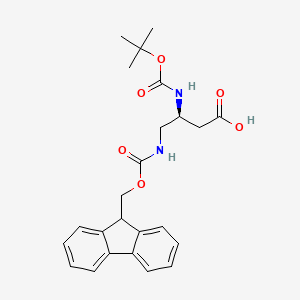

Boc-Dbu(Fmoc)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-Dbu(Fmoc)-OH is a compound used in solid-phase peptide synthesis. It is a derivative of the amino acid with protective groups attached to the amino and carboxyl groups. The Boc group protects the amino group, while the Fmoc group protects the carboxyl group. This compound is essential in the synthesis of peptides, as it allows for the selective deprotection and coupling of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Dbu(Fmoc)-OH involves the protection of the amino and carboxyl groups of the amino acid. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The Fmoc group is introduced using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-Dbu(Fmoc)-OH undergoes several types of reactions, including deprotection, coupling, and substitution reactions.

Common Reagents and Conditions

Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), while the Fmoc group is removed using piperidine in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Coupling: The amino group of this compound can be coupled with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, which are used in various scientific and industrial applications.

Scientific Research Applications

Boc-Dbu(Fmoc)-OH is widely used in scientific research, particularly in the field of peptide synthesis. It is used to synthesize peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. In biology and medicine, peptides synthesized using this compound are used as therapeutic agents, diagnostic tools, and in vaccine development. In the industry, these peptides are used in the development of new materials, such as hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of Boc-Dbu(Fmoc)-OH involves the selective protection and deprotection of the amino and carboxyl groups of amino acids. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The Fmoc group protects the carboxyl group, allowing for the selective deprotection and coupling of amino acids in a specific sequence. The deprotection of the Boc and Fmoc groups is achieved using specific reagents, which selectively remove the protective groups without affecting the rest of the molecule.

Comparison with Similar Compounds

Boc-Dbu(Fmoc)-OH is similar to other amino acid derivatives used in peptide synthesis, such as Boc-Ala(Fmoc)-OH and Boc-Gly(Fmoc)-OH. this compound is unique in its ability to provide selective protection and deprotection of the amino and carboxyl groups, allowing for the synthesis of peptides with specific sequences. Similar compounds include:

- Boc-Ala(Fmoc)-OH

- Boc-Gly(Fmoc)-OH

- Boc-Val(Fmoc)-OH

These compounds also provide selective protection and deprotection of the amino and carboxyl groups, but this compound is preferred for its efficiency and ease of use in peptide synthesis.

Biological Activity

Boc-Dbu(Fmoc)-OH is a compound that plays a significant role in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This article explores its biological activity, including its applications in drug development, mechanisms of action, and implications for various biological processes.

This compound is characterized by the presence of two protective groups: the Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) . These groups are crucial for controlling the reactivity of the amino acid during peptide synthesis. The synthesis typically involves:

- Boc Group Introduction : Achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Fmoc Group Introduction : Performed using Fmoc-Cl with sodium carbonate as a base.

The compound is known for its stability and effectiveness in synthesizing peptides with high purity and yield, making it a valuable tool in biochemical research and pharmaceutical applications .

Biological Applications

This compound is extensively utilized in various biological contexts:

- Peptide Synthesis : It serves as a key building block for synthesizing complex peptides, which are essential in studying protein interactions, enzyme-substrate interactions, and receptor-ligand interactions .

- Drug Development : The compound's ability to modify peptide structures enhances its utility in developing novel therapeutics targeting specific biological pathways .

- Neuroscience Research : It is instrumental in synthesizing neuropeptides, which are critical for investigating neurological functions and disorders .

The mechanism of action for this compound revolves around its protective groups. The Boc group protects the amino group during coupling reactions, while the Fmoc group protects the carboxyl group. This selective protection allows for controlled deprotection and coupling, which is crucial for assembling peptides in a desired sequence. Deprotection typically involves:

- Removal of the Boc group using trifluoroacetic acid (TFA).

- Removal of the Fmoc group using piperidine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which has been shown to enhance deprotection efficiency .

Efficiency of Deprotection

Recent studies have highlighted the efficiency of DBU in facilitating Fmoc deprotection. For instance, a study demonstrated that increasing DBU concentration significantly reduced the time required for complete Fmoc removal from 21 seconds to less than one minute . This efficiency is critical in high-throughput peptide synthesis.

Impact on Epimerization

Another important aspect of using this compound is its influence on epimerization during peptide synthesis. Research indicates that using DBU can decrease epimerization rates compared to traditional methods involving piperidine. For example, epimerization was reduced from 50% to 9% when DBU was used . This reduction is vital for maintaining the biological activity of synthesized peptides.

Data Table: Comparison of Deprotection Methods

| Method | Time for Complete Fmoc Removal | Epimerization Rate (%) |

|---|---|---|

| 20% Piperidine | 12 seconds | 50 |

| 5% Piperazine + 2% DBU | <1 minute | 9 |

| 10% Piperidine | 21 seconds | 28 |

Properties

Molecular Formula |

C24H28N2O6 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-15(12-21(27)28)13-25-22(29)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m0/s1 |

InChI Key |

FSCCIFFKRBHSLF-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.